

# Spectroscopic Profile of 4-Amino-2-nitrophenol: A Technical Guide

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Compound of Interest		
Compound Name:	4-Amino-2-nitrophenol	
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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-2-nitrophenol**, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with standardized experimental protocols for data acquisition.

# **Spectroscopic Data Summary**

The empirical formula for **4-Amino-2-nitrophenol** is C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>3</sub>. Its structure, featuring an aromatic ring substituted with hydroxyl, amino, and nitro groups, gives rise to a distinct spectroscopic fingerprint.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Detailed experimental <sup>1</sup>H and <sup>13</sup>C NMR data with assigned chemical shifts, multiplicities, and coupling constants for **4-Amino-2-nitrophenol** are not consistently available in publicly accessible spectral databases. However, based on the chemical structure, the following characteristic signals are anticipated.

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, as well as exchangeable protons from the amino (-NH<sub>2</sub>) and hydroxyl (-OH) groups. The aromatic protons will likely appear in the downfield region (typically 6.0-8.0



ppm) and exhibit splitting patterns (e.g., doublet, doublet of doublets) due to spin-spin coupling with neighboring protons. The chemical shifts of the -NH<sub>2</sub> and -OH protons can vary significantly depending on the solvent, concentration, and temperature.

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum is expected to display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts of these carbons will be influenced by the nature of the attached substituent (hydroxyl, amino, or nitro group). Carbons attached to the electronegative oxygen and nitrogen atoms are expected to be deshielded and appear at higher chemical shifts (further downfield). Aromatic carbons typically resonate in the range of 110-160 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Amino-2-nitrophenol** provides valuable information about its functional groups. The key absorption bands are summarized below.

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
3400 - 3200	Strong, Broad	O-H and N-H stretching vibrations
1600 - 1585	Medium-Strong	C=C aromatic ring stretching
1500 - 1400	Medium-Strong	C=C aromatic ring stretching
~1520 and ~1340	Strong	Asymmetric and symmetric NO <sub>2</sub> stretching
900 - 675	Medium-Strong	C-H out-of-plane bending ("oop")

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

The UV-Vis spectrum of **4-Amino-2-nitrophenol** is characterized by absorption maxima that are sensitive to the solvent environment. This solvent-dependent shift (solvatochromism) is a key feature of this molecule.



Wavelength (λmax)	Solvent/Conditions
234 nm	Methanol[1]
212 nm, 264 nm, 342 nm	Acidic mobile phase (pH ≤ 3)[2]

# **Experimental Protocols**

The following are detailed methodologies for acquiring the spectroscopic data presented above.

## **NMR Spectroscopy**

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra of **4-Amino-2-nitrophenol**.

#### Methodology:

- Sample Preparation:
  - Weigh approximately 5-10 mg of 4-Amino-2-nitrophenol for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>, or Chloroform-d) in a clean, dry vial. Ensure the sample is fully dissolved.
  - Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
  - The final sample height in the NMR tube should be approximately 4-5 cm.
- Instrument Parameters (General):
  - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Temperature: Standard probe temperature (e.g., 298 K).
  - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- ¹H NMR Acquisition:



- Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase and baseline correct the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).
  - Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals.
  - Identify the chemical shifts of all signals in the <sup>13</sup>C NMR spectrum.

#### **IR Spectroscopy**

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid **4-Amino-2-nitrophenol**.

Methodology (KBr Pellet Technique):

- Sample Preparation:
  - Place a small amount (1-2 mg) of finely ground 4-Amino-2-nitrophenol and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
  - Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.



- Transfer a portion of the mixture into a pellet-pressing die.
- Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
- · Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum over a typical range of 4000-400 cm<sup>-1</sup>.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify the wavenumbers of the major absorption bands.

### **UV-Vis Spectroscopy**

Objective: To obtain the UV-Visible absorption spectrum of **4-Amino-2-nitrophenol** in solution.

#### Methodology:

- Sample Preparation:
  - Prepare a stock solution of 4-Amino-2-nitrophenol of a known concentration in a suitable
     UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile/water mixture).
  - Prepare a series of dilutions from the stock solution to find a concentration that gives a
    maximum absorbance in the range of 0.1 to 1.0.
- Data Acquisition:
  - Use a dual-beam UV-Vis spectrophotometer.
  - Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

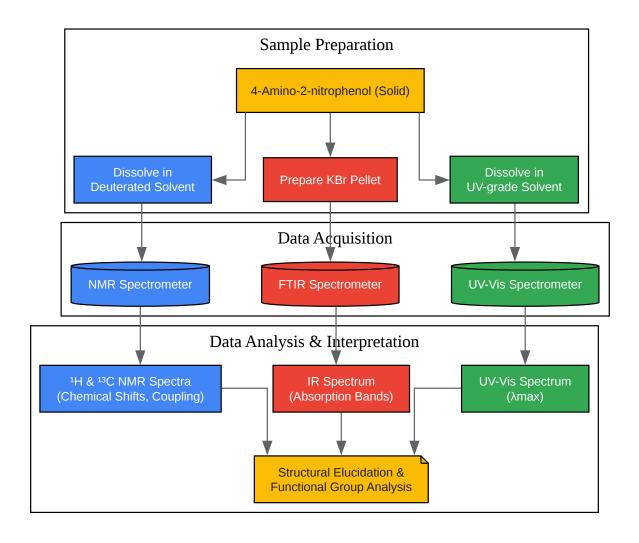


- Fill a matching quartz cuvette with the sample solution.
- Place the cuvettes in the appropriate holders in the spectrophotometer.
- Scan a wavelength range appropriate for the compound (e.g., 200-600 nm).
- Data Processing:
  - The instrument software will automatically subtract the absorbance of the blank from the sample absorbance.
  - Identify the wavelength(s) of maximum absorbance (λmax).

# **Workflow Visualization**

The general workflow for the spectroscopic analysis of **4-Amino-2-nitrophenol** is depicted in the following diagram.





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Caption: Workflow for Spectroscopic Analysis of 4-Amino-2-nitrophenol.

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#### References



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